molecular formula C8H15N3 B11737461 N-butyl-1-methyl-1H-pyrazol-3-amine

N-butyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11737461
M. Wt: 153.22 g/mol
InChI Key: RVDGZSGFUQEDLV-UHFFFAOYSA-N
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Description

N-butyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-methyl-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the condensation of 3-amino-1-methyl-1H-pyrazole with butyl halides under basic conditions. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules.

    Medicine: This compound is explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-butyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group and amine functionality make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-butyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-3-4-6-9-8-5-7-11(2)10-8/h5,7H,3-4,6H2,1-2H3,(H,9,10)

InChI Key

RVDGZSGFUQEDLV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C=C1)C

Origin of Product

United States

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